molecular formula C20H14N2O3 B5234878 2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B5234878
M. Wt: 330.3 g/mol
InChI Key: VRDLSXTUIVLTTD-UHFFFAOYSA-N
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Description

2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a useful research compound. Its molecular formula is C20H14N2O3 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10044231 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • X-ray Crystallography : Various derivatives of chromene carbonitriles, including compounds structurally similar to 2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, have been studied using X-ray diffraction techniques. These studies focus on understanding the crystal structures and molecular conformations of these compounds (Sharma et al., 2015).

Spectroscopic Studies and Non-Linear Optical Properties

  • Spectroscopic Analysis and Density Functional Theory (DFT) : Research has been conducted on the synthesis and spectroscopic characterization of pyrano-chromene derivatives. These studies use techniques like UV-Vis, FT-IR, NMR, and single-crystal X-ray diffraction. Furthermore, the non-linear optical (NLO) properties of these compounds have been explored using DFT methods, providing insights into their electronic and structural aspects (Arif et al., 2022).

Synthesis and Derivatization

  • Synthesis of Derivatives : There has been significant research in synthesizing new derivatives of pyrano-chromene and pyrimido pyrano-chromene starting from compounds like 2-amino-4-(dimethylamino)phenyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. These studies contribute to expanding the range of available chromene-based compounds for various applications (Mohammed et al., 2015).

Electrocatalytic Applications

  • Electrocatalytic Multicomponent Assembling : Research hasdemonstrated the use of electrocatalysis for assembling 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This method offers a simple, efficient, and mild procedure for synthesizing these derivatives, highlighting their potential in electrocatalytic applications (Vafajoo et al., 2014).

Anti-HIV Activity

  • Potential Anti-HIV Properties : Studies have been conducted to evaluate the anti-HIV activity of new fused chromene derivatives derived from similar compounds. These investigations are crucial for understanding the potential medicinal applications of these compounds in treating HIV (Al-Masoudi et al., 2013).

Medicinal Chemistry Research

  • Antimicrobial Activity : Research has explored the synthesis of novel fused pyrano pyrimidinones, starting from carbonitriles similar to this compound, and evaluated their antimicrobial activity. This showcases the potential of these compounds indeveloping new antimicrobial agents, contributing to the field of medicinal chemistry (Banothu et al., 2013).

Comparative Structural Analysis

  • Comparative X-ray Crystallography : Comparative studies have been performed on the X-ray crystallographic properties of polyfunctionalized 4H-pyran derivatives, including compounds related to this compound. These studies provide valuable insights into the structural nuances and interactions within these molecules, which are crucial for their potential applications (Sharma et al., 2021).

Green Synthesis Approaches

  • Eco-friendly Synthesis Methods : Research has focused on the green synthesis of chromene derivatives, emphasizing eco-friendly and efficient synthesis methods. These approaches highlight the importance of sustainable practices in chemical synthesis, particularly for compounds like this compound (Eshlaghi et al., 2014).

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-11-6-8-12(9-7-11)16-14(10-21)19(22)25-18-13-4-2-3-5-15(13)24-20(23)17(16)18/h2-9,16H,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDLSXTUIVLTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.